2-(1-Bromo-2-fluoropropan-2-yl)pyridine
Description
2-(1-Bromo-2-fluoropropan-2-yl)pyridine is a halogenated pyridine derivative characterized by a pyridine ring substituted at the 2-position with a branched alkyl chain containing bromine and fluorine atoms. Its molecular formula is C₈H₈BrFN, with a tertiary carbon center bearing both bromo (Br) and fluoro (F) substituents. The bromine atom acts as a leaving group, enabling participation in cross-coupling reactions, while the fluorine atom enhances metabolic stability and influences electronic effects on the pyridine ring.
Properties
IUPAC Name |
2-(1-bromo-2-fluoropropan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(10,6-9)7-4-2-3-5-11-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPYTKUBNLFLCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C1=CC=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-Bromo-2-fluoropropan-2-yl)pyridine is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a bromo and a fluoro group, which contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. A study on various pyridine-containing compounds showed that those with halogen substitutions, like bromine and fluorine, often enhance antimicrobial efficacy against bacteria and fungi .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 4-(Substituted Pyridyl)-1,4-dihydropyridine | S. aureus | 16 µg/mL |
| Pyridin-2-one derivatives | P. aeruginosa | 64 µg/mL |
2. Anticancer Activity
The anticancer potential of pyridine derivatives has been explored extensively. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Case Study: In Vitro Cytotoxicity
A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure.
Table 2: Cytotoxicity Results Against MCF-7 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 25 | 45 |
| 50 | 20 |
3. Neuroprotective Effects
Emerging studies suggest that certain pyridine derivatives may possess neuroprotective properties. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress markers has been highlighted in recent research involving models of neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
- Antioxidant Activity : Reduction of reactive oxygen species (ROS) levels, contributing to neuroprotection.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences between 2-(1-Bromo-2-fluoropropan-2-yl)pyridine and analogous bromopyridine derivatives:
Reactivity and Electronic Effects
- This compound: The bromine atom facilitates nucleophilic substitution (e.g., Suzuki coupling), while the fluorine atom exerts an electron-withdrawing inductive effect, deactivating the pyridine ring toward electrophilic attack.
- 2-Bromo-3-methylpyridine : The methyl group at C3 donates electrons via hyperconjugation, mildly activating the ring. The bromine at C2 is less sterically hindered, favoring faster substitution reactions compared to the target compound.
- Imidazo-Pyridine Derivatives (e.g., 112581-95-0, 6188-23-4) : Fused imidazole rings increase π-conjugation, enhancing stability and rigidity. Bromine and fluorine substituents in these systems may improve binding affinity in medicinal chemistry applications (e.g., kinase inhibitors).
Preparation Methods
General Synthetic Strategy
The preparation typically involves:
- Starting from a suitably substituted pyridine, often a 2-halopyridine or a 2-pyridyl ketone derivative.
- Introduction of the fluoropropan-2-yl side chain via nucleophilic substitution or addition reactions.
- Incorporation of bromine at the 1-position of the propyl chain, often through halogenation reactions.
- Use of strong bases or copper-catalyzed coupling reactions to achieve selective substitution.
Detailed Preparation Method from Patent WO2014010990A1
A key method described in patent literature involves the synthesis of fluorinated pyridine derivatives structurally related to 2-(1-Bromo-2-fluoropropan-2-yl)pyridine. The process includes:
Step 1: Preparation of 1-(3-chloropyridin-2-yl)-2-fluoropropan-1-one
This intermediate is prepared by reacting 3-chloropyridin-2-yl ketone derivatives with fluorinated reagents in dimethyl sulfoxide (DMSO) solvent.
Step 2: Nucleophilic substitution with benzyl mercaptan
The ketone intermediate is reacted with benzyl mercaptan in the presence of copper oxide and potassium carbonate at room temperature, yielding a sulfanyl-substituted pyridine intermediate.
Step 3: Halogenation to introduce bromine
The bromine atom is introduced on the propyl side chain through halogenation reactions, often using brominating agents under controlled conditions.
Step 4: Purification
The product is purified by silica gel column chromatography to isolate the desired compound with yields around 60%.
This method provides a relatively high yield and allows for selective introduction of fluorine and bromine atoms on the propyl side chain attached to the pyridine ring.
Alternative Synthetic Routes and Comparative Methods
Disulfide Method for 2-bromo-3-isopropylthiopyridine
This method involves the reaction of lithium amides with electrophilic compounds to form bromopyridine derivatives, which can then be further functionalized to fluoropropyl derivatives. The use of strong bases like lithium amides facilitates regioselective substitution on the pyridine ring.
Conventional Multi-step Synthesis
Comparative examples describe multi-step synthesis starting from 3-bromopyridine, involving cyanation, thiolation, fluorination, and halogenation steps. These methods typically have overall moderate yields (50-60%) and require careful control of reaction conditions to avoid side reactions.
Reaction Conditions and Catalysts
| Reaction Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Benzyl mercaptan, CuO, K2CO3 | DMSO, room temperature, 2 h | 61 | Mild conditions, copper-catalyzed |
| Halogenation (bromination) | Brominating agents (e.g., NBS or Br2) | Controlled temperature | Variable | Selective bromination on side chain |
| Base-mediated substitution | Lithium amides | Anhydrous solvents, low temp | High | Regioselective substitution on pyridine |
| Purification | Silica gel column chromatography | Standard | - | Essential for isolating pure product |
Research Findings and Analytical Data
-
The proton NMR spectra of intermediates and final products show characteristic signals for the pyridine protons and the fluoropropyl side chain. For example, the fluorine coupling constants (J ~ 48 Hz) confirm the presence of fluorine adjacent to protons on the propyl chain.
-
The described methods achieve yields ranging from 50% to 90% depending on the step and method used. Purification by chromatography is crucial to obtain analytically pure this compound.
Summary Table of Key Preparation Methods
Q & A
What synthetic methodologies are effective for preparing 2-(1-Bromo-2-fluoropropan-2-yl)pyridine, and how can reaction efficiency be optimized?
Level : Basic
Methodological Answer :
The synthesis typically involves halogenation and fluorination of pyridine derivatives. A common approach is the radical bromination of 2-fluoropropane-substituted pyridine precursors using reagents like N-bromosuccinimide (NBS) under UV light or thermal initiation. Fluorination can be achieved via nucleophilic substitution (e.g., using KF in polar aprotic solvents) or electrophilic fluorinating agents (e.g., Selectfluor®).
Optimization Strategies :
- Use anhydrous conditions to minimize side reactions.
- Monitor reaction progress via TLC or GC-MS to avoid over-halogenation.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
How can crystallographic disorder in this compound be resolved using SHELX software?
Level : Advanced
Methodological Answer :
Crystallographic disorder, often caused by flexible fluoropropane chains, can be addressed in SHELXL by:
Modeling Disorder : Split atomic positions into two or more sites with occupancy refinement.
Restraints : Apply geometric (DFIX, SIMU) and thermal (ISOR) restraints to stabilize refinement.
Twinning Analysis : Use the TWIN/BASF commands if twinning is detected (common in halogenated compounds).
Validation : Cross-check with PLATON’s ADDSYM to avoid missed symmetry .
What safety protocols are critical for handling brominated/fluorinated pyridines in laboratory settings?
Level : Basic
Methodological Answer :
- Ventilation : Use fume hoods to maintain airborne concentrations below OSHA PEL (0.1 ppm for bromides).
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
- Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite.
- Storage : Keep in amber glass under argon at –20°C to prevent degradation .
How do bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
Level : Advanced
Methodological Answer :
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings (Pd catalysis). The steric bulk of the fluoropropane group may slow transmetallation; optimize with bulky ligands (e.g., SPhos).
- Fluorine : Electron-withdrawing effect activates the pyridine ring for nucleophilic aromatic substitution (e.g., amination). Use DFT calculations (Gaussian 16) to predict regioselectivity and transition states .
What spectroscopic techniques are most reliable for characterizing this compound?
Level : Basic
Methodological Answer :
How can discrepancies between theoretical and experimental ¹⁹F NMR shifts be resolved?
Level : Advanced
Methodological Answer :
Computational Modeling : Use Gaussian 16 with PCM solvent model (CHCl₃) to calculate shielding constants.
Dynamic Effects : Account for conformational flexibility via MD simulations (AMBER).
Paramagnetic Additives : Avoid lanthanide shift reagents if fluorine environments are sensitive .
What strategies prevent degradation of this compound during long-term storage?
Level : Basic
Methodological Answer :
- Inert Atmosphere : Store under argon in flame-sealed ampoules.
- Light Protection : Use amber glass to block UV-induced radical reactions.
- Stability Monitoring : Perform quarterly HPLC analysis (C18 column, 70:30 MeCN/H2O) to detect hydrolysis byproducts .
How can regioselective functionalization at the pyridine C-3 position be achieved?
Level : Advanced
Methodological Answer :
- Directing Groups : Introduce a temporary nitro group at C-4 to steer Pd-catalyzed C-H activation.
- Microwave-Assisted Synthesis : Enhance kinetics for selective bromine displacement (150°C, 30 min, DMF).
- Computational Screening : Use MOF-based descriptors to predict reactive sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
